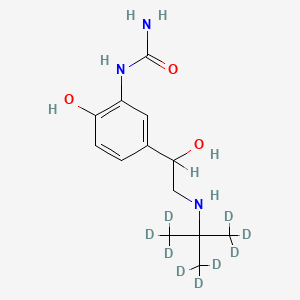

Carbuterol-d9

説明

Significance of Deuterated Analogs in Modern Analytical and Metabolic Studies

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, are particularly significant in analytical and metabolic research. musechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.innih.gov This difference can lead to a phenomenon known as the kinetic isotope effect (KIE), where metabolic reactions involving the cleavage of this bond proceed at a slower rate. symeres.comnih.gov

In metabolic studies , this effect is exploited to investigate metabolic pathways. symeres.cominformaticsjournals.co.in By strategically placing deuterium at sites of metabolism, researchers can slow down the process, which can help in identifying and characterizing metabolites that might otherwise be too transient to detect. medchemexpress.comcdnsciencepub.com This alteration of metabolic rate can also improve a drug's pharmacokinetic profile by increasing its half-life and systemic exposure, providing a clearer window into its disposition. informaticsjournals.co.inresearchgate.net

In analytical chemistry , deuterated compounds are invaluable as internal standards for quantitative analysis, especially in bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). researchgate.net Because the deuterated standard co-elutes with the non-labeled analyte and behaves almost identically during sample extraction and ionization, it can effectively correct for variations in the analytical process. This leads to highly accurate and precise quantification of the target drug or metabolite in complex biological matrices like plasma or urine. veeprho.comcerilliant.com

Rationale for Deuterium Incorporation in Beta-Adrenergic Agonists for Research Applications

Beta-adrenergic agonists are a class of drugs that bind to and activate beta-adrenergic receptors, which are a type of G-protein coupled receptor (GPCR). nih.gov These receptors are crucial in regulating physiological processes, particularly in the cardiovascular and respiratory systems. nih.gov Incorporating deuterium into these agonists serves several key research purposes.

One major application is in the study of receptor dynamics using Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). nih.govbiorxiv.org This technique monitors the exchange of backbone amide hydrogens with deuterium from a solvent. Ligand binding, such as a beta-agonist binding to its receptor, induces conformational changes that can alter the rate of this exchange. nih.govresearchgate.net By analyzing these changes, researchers can map the specific regions of the receptor involved in activation and G-protein coupling. biorxiv.orgacs.org Using deuterated ligands can help refine these studies by providing stable reference points.

Furthermore, deuterating beta-agonists can be used to investigate their metabolic fate. Like other drugs, beta-agonists are subject to metabolism, often by cytochrome P450 enzymes. cdnsciencepub.com Deuteration at metabolically active sites can slow this breakdown, allowing for a more controlled study of the parent drug's interaction with the receptor without the confounding effects of rapid metabolite formation. nih.govcdnsciencepub.com This metabolic stabilization is crucial for accurately assessing the drug's intrinsic activity and pharmacokinetic properties during preclinical research. informaticsjournals.co.in

Specific Role of Carbuterol-d9 as an Analytical Reference Standard

This compound is the deuterium-labeled analog of Carbuterol, a beta-adrenergic agonist. veeprho.comaxios-research.com Its specific and primary role in the scientific community is to serve as a high-purity, well-characterized analytical internal standard. veeprho.comaxios-research.com In this capacity, it is essential for the accurate quantification of Carbuterol in biological samples during pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications. veeprho.com

When analyzing a sample to determine the concentration of Carbuterol, a known amount of this compound is added at the beginning of the sample preparation process. During analysis by LC-MS, this compound is separated chromatographically very close to Carbuterol but is distinguished by its higher mass due to the nine deuterium atoms. veeprho.com Any loss of analyte during sample handling or fluctuations in the mass spectrometer's signal will affect both the analyte (Carbuterol) and the internal standard (this compound) equally. By measuring the ratio of the Carbuterol signal to the this compound signal, a highly precise and accurate concentration can be calculated. veeprho.com

This use of this compound is critical for regulatory compliance in drug development, where it is used for analytical method development, method validation, and quality control (QC) applications to ensure data integrity. axios-research.com

Data Tables

Table 1: Properties of Carbuterol and this compound

| Property | Carbuterol | This compound | Source(s) |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₁N₃O₃ | C₁₃H₁₂N₃O₃D₉ | axios-research.comaxios-research.com |

| Molecular Weight | 267.33 | 276.38 | axios-research.comaxios-research.com |

| Primary Application | Beta-Adrenergic Agonist | Internal Standard for Analysis | veeprho.comaxios-research.com |

| CAS Number | 34866-47-2 | 34866-47-2 (non-d) | axios-research.comaxios-research.com |

Table 2: Applications of Deuterated Compounds in Research

| Research Area | Application | Significance | Source(s) |

|---|---|---|---|

| Metabolic Studies | Tracing metabolic pathways, identifying metabolites. | Slower metabolism (Kinetic Isotope Effect) allows for easier identification of transient metabolic products. | symeres.commedchemexpress.cominformaticsjournals.co.in |

| Pharmacokinetics (DMPK) | Improving drug half-life and bioavailability for study purposes. | Slower clearance provides a more stable compound for studying distribution and receptor interaction. | symeres.cominformaticsjournals.co.inresearchgate.net |

| Quantitative Analysis | Use as internal standards in mass spectrometry. | Corrects for variability in sample preparation and analysis, ensuring high accuracy and precision. | researchgate.netveeprho.com |

| Structural Biology | Probing protein-ligand interactions via HDX-MS. | Helps to map the conformational changes in proteins (e.g., receptors) upon drug binding. | nih.govbiorxiv.org |

特性

IUPAC Name |

[5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMXXQOFIRIICG-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)NC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Carbuterol-d9

Strategic Considerations for Deuterium Incorporation into the Carbuterol Scaffold

The primary strategy for synthesizing Carbuterol-d9 involves the use of a deuterated building block rather than attempting to exchange hydrogen for deuterium on the final Carbuterol molecule. This approach ensures the precise and stable placement of the deuterium labels. The key consideration is to introduce deuterium atoms at positions that are not susceptible to back-exchange under physiological or common laboratory conditions. clearsynth.comsymeres.com Placing the nine deuterium atoms on the tert-butyl group is the most effective strategy, as these C-D bonds are on a non-labile alkyl group. bocsci.com

Selection of Deuterated Building Blocks and Precursors

The synthesis of this compound relies on the selection of an appropriate deuterated precursor that contains the nine-deuterium tert-butyl moiety. This method is efficient and ensures high isotopic enrichment at the desired positions. google.comenamine.net The most critical deuterated building block for this synthesis is tert-butylamine-d9. google.comgoogle.com This precursor is commercially available and allows for the direct incorporation of the fully deuterated tert-butyl group onto the phenylethanolamine scaffold. bocsci.comenamine.net The synthesis of related deuterated β-agonists, such as Clenbuterol-d9 and Mabuterol-d9, also employs this same strategic precursor, highlighting it as a standard in the field. google.comresearchgate.netnih.gov

Table 1: Key Deuterated Building Block for this compound Synthesis

| Compound Name | Role in Synthesis |

|---|

Deuterium Exchange Reactions as a Synthesis Pathway

While direct synthesis from deuterated precursors is the preferred method, deuterium exchange reactions represent an alternative theoretical pathway. symeres.com These reactions involve the exchange of hydrogen atoms for deuterium atoms on an existing molecule, often using a deuterium source like deuterium oxide (D₂O) under specific catalytic conditions (acid, base, or metal catalysis). nih.govresearchgate.net For instance, hydrogen-deuterium exchange can occur at activated carbon centers, such as those adjacent to a carbonyl group, through a process of enolization. nih.gov However, this method can lack regioselectivity, leading to deuterium incorporation at multiple sites, and may result in incomplete labeling. For a molecule like Carbuterol, applying this method post-synthesis would be complex and less efficient than incorporating a deuterated building block, which guarantees the specific location and high isotopic purity of the label. researchgate.net

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound is a multi-step process that mirrors the synthesis of other phenylethanolamine compounds. google.com A common and effective pathway involves three main transformations: acylation, nucleophilic substitution, and reduction. google.com

Key Synthetic Intermediates and Reaction Transformations

The synthesis begins with a suitable protected aminophenol derivative, which undergoes several key transformations to build the final this compound molecule. A representative pathway, analogous to the synthesis of Clenbuterol-d9, involves the following steps: google.comresearchgate.net

Bromination: An appropriate acetophenone precursor is brominated at the alpha-carbon position to create an α-bromoacetophenone intermediate. This intermediate is a key electrophile for the subsequent step.

Nucleophilic Substitution (Amination): The α-bromoacetophenone intermediate is then reacted with tert-butylamine-d9 . google.com The amine displaces the bromide, forming a new carbon-nitrogen bond and yielding a deuterated α-amino ketone intermediate (a ketoamine). google.comgoogle.com

Reduction: In the final step, the ketone group of the α-amino ketone intermediate is reduced to a secondary alcohol. researchgate.net This transformation is typically achieved using a reducing agent such as sodium borohydride (NaBH₄), yielding the final this compound product. google.comresearchgate.net

Table 2: Key Synthetic Intermediates and Transformations

| Intermediate | Preceding Transformation | Subsequent Transformation |

|---|---|---|

| α-Bromoacetophenone derivative | Bromination of an acetophenone | Nucleophilic substitution with tert-butylamine-d9 |

| α-(tert-Butylamino-d9)acetophenone derivative | Nucleophilic substitution | Reduction of the ketone |

Optimized Reaction Conditions and Yield Considerations

Optimizing reaction conditions is crucial for maximizing yield and purity, especially when working with expensive deuterated reagents. google.com In the synthesis of analogous compounds, several optimizations have been reported. For instance, during the amination step, using an additional organic base like N,N-diisopropylethylamine instead of relying on the expensive tert-butylamine-d9 to act as both reactant and base can significantly improve the conversion rate of the deuterated material. google.comgoogle.com

The reduction step also offers opportunities for optimization. While sodium borohydride is commonly used, other reducing agents can provide higher yields. google.comgoogle.com Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or reduction with lithium aluminum hydride (LiAlH₄) have been shown to increase the yield of the final reduction step significantly. google.comgoogle.com

Table 3: Comparison of Reduction Methods and Yields for Analogous Syntheses

| Reducing Agent | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Tetrahydrofuran:water, room temp | 40% | google.com |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran, 35°C | 54% | google.comgoogle.com |

Purification Techniques for this compound

After synthesis, purification is essential to isolate this compound from unreacted starting materials, reagents, and byproducts. A multi-step purification process is typically employed.

Initial workup may involve extraction with an organic solvent and washing to remove water-soluble impurities. orgchemres.orgchromatographyonline.com The crude product is often purified using column chromatography, with silica gel being a common stationary phase. google.comgoogle.com This technique separates compounds based on polarity, effectively isolating the desired deuterated product.

Following chromatographic purification, recrystallization from a suitable solvent system, such as ethanol or ether, can be used to obtain the final product with high purity. google.comgoogle.com The purity and isotopic abundance of the final this compound are confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). google.comnih.govmdpi.com

Table 4: Purification Techniques for this compound and Related Analogs

| Technique | Purpose | Reference |

|---|---|---|

| Solvent Extraction | Initial removal of impurities | chromatographyonline.com |

| Silica Gel Column Chromatography | Primary purification of the crude product | google.comgoogle.com |

Isotopic Purity and Enrichment Analysis of Synthetic this compound

The determination of isotopic purity and the extent of deuterium enrichment are critical quality control steps following the synthesis of this compound. These analyses confirm the successful incorporation of deuterium atoms at the intended positions and quantify the percentage of the deuterated species relative to any remaining unlabeled or partially labeled molecules. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.com

Detailed Research Findings

The primary goal in analyzing synthetic this compound is to ascertain its isotopic abundance, often expressed as "atom percent D," which represents the percentage of deuterium atoms in the labeled positions. Commercial suppliers of this compound acetate hydrate and related deuterated standards typically report an isotopic purity of 98% atom D or higher. auftragssynthese.combocsci.com This high level of enrichment is crucial for its use as an internal standard in quantitative bioanalytical assays, where a distinct and consistent mass shift is required to differentiate it from the unlabeled analyte. researchgate.netresearchgate.net

Mass Spectrometry (MS) is the most direct method for determining isotopic distribution. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), can resolve the different isotopologues (molecules that differ only in their isotopic composition) of this compound. almacgroup.com The analysis involves identifying and integrating the signal intensities of the ion corresponding to the fully deuterated molecule (d9) and any lesser-deuterated species (d1 through d8). sigmaaldrich.com

The mass spectrum of this compound will show a cluster of peaks centered around the mass of the desired d9 isotopologue. The most abundant peak in this cluster should correspond to the [M+H]+ of this compound. The presence and relative intensity of peaks at lower masses (M-1, M-2, etc.) indicate the proportion of molecules that have incorporated fewer than nine deuterium atoms. The natural abundance of heavy isotopes like Carbon-13 (¹³C) must be factored into the analysis to accurately calculate the true isotopic enrichment from the deuterium labeling itself. almacgroup.comnih.govbroadinstitute.org For example, in a study on the synthesis of related D9-labeled β-agonists, LC-MS/MS was used to confirm isotopic abundances of 98.4% to 99.7%. nih.gov Similarly, a patent for the synthesis of the related compound Clenbuterol-d9 reported an isotopic abundance of 98 atom% D as determined by mass spectrometry. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary information. While ¹H NMR is used to confirm the chemical structure, the significant reduction or disappearance of proton signals at the sites of deuteration serves as qualitative evidence of successful labeling. For quantitative analysis, ²H (Deuterium) NMR is a powerful tool. sigmaaldrich.com It allows for the direct observation and integration of deuterium signals, confirming the specific locations of the deuterium atoms and providing a quantitative measure of enrichment at each site. sigmaaldrich.com This technique is particularly useful for highly enriched compounds where residual proton signals in ¹H NMR are too weak for accurate quantification. sigmaaldrich.com

The combination of these methods provides a comprehensive characterization of the synthetic this compound, ensuring both its structural integrity and its high isotopic purity, which are prerequisites for its application as a reliable internal standard in research and analytical testing.

Interactive Data Tables

Below are representative data tables illustrating the type of results obtained from the isotopic purity analysis of a batch of synthetic this compound.

Table 1: Mass Spectrometric Analysis of this compound Isotopic Distribution

This table shows a hypothetical, yet typical, distribution of isotopologues for a sample of this compound with high isotopic enrichment. The data is processed to correct for the natural abundance of other isotopes (like ¹³C) to determine the true deuterium enrichment. almacgroup.com

| Isotopologue | Measured Relative Abundance (%) | Corrected Isotopic Purity (%) |

| d9 | 98.5 | 98.5 |

| d8 | 1.0 | 1.0 |

| d7 | 0.3 | 0.3 |

| d6 | 0.1 | 0.1 |

| d5 | <0.1 | <0.1 |

| d0 (unlabeled) | Not Detected | Not Detected |

| Overall Isotopic Purity | ≥99.5% (d8+d9) |

Table 2: ²H NMR Analysis of Site-Specific Deuterium Incorporation

This table illustrates how ²H NMR can be used to confirm the location and relative abundance of deuterium at the two expected sites of labeling in the this compound molecule (the three methyl groups of the tert-butyl moiety).

| Deuterated Position | Chemical Shift (ppm) | Relative Integral | Deuterium Enrichment (%) |

| -C(CD₃)₃ | ~1.3 | 9.00 | 98.8 |

| Other sites | Not Applicable | No Signal Detected | Not Applicable |

Analytical Applications of Carbuterol-d9 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the precise quantification of elements and molecules. ontosight.ai The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte, such as Carbuterol-d9, to a sample containing the native (unlabeled) analyte, in this case, carbuterol. osti.govwikipedia.org This isotopically enriched "spike" has a different mass from the naturally occurring analyte due to the incorporation of stable isotopes like deuterium (²H). ontosight.aiup.ac.za

After the spike is added, it is crucial to achieve complete homogenization and equilibration with the sample, ensuring that the labeled and unlabeled forms of the compound behave identically during subsequent sample preparation and analysis. osti.gov The sample is then analyzed by mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z). ontosight.ai By measuring the altered isotopic ratio of the analyte in the spiked sample, the original concentration of the native analyte can be accurately calculated. osti.govup.ac.za

The strength of IDMS lies in its ability to correct for analyte loss during sample preparation and for variations in instrument response, as both the analyte and the internal standard are affected proportionally. benthamdirect.com This makes it a robust method, particularly for complex matrices where complete recovery of the analyte is challenging. benthamdirect.com IDMS is recognized by metrology institutes worldwide as a primary reference method due to its potential for high accuracy and direct traceability to the International System of Units (SI). up.ac.za

Development of Chromatographic-Mass Spectrometric Methods for Carbuterol Quantification Utilizing this compound

The combination of chromatography, for separation, and mass spectrometry, for detection, provides a highly sensitive and selective platform for the quantification of carbuterol, with this compound playing a pivotal role as the internal standard. thomastobin.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common configuration for this type of analysis. thomastobin.comnih.gov

Sample Preparation Strategies for Complex Matrices

Analyzing carbuterol in complex biological matrices such as plasma, urine, or tissue requires extensive sample preparation to remove interfering substances like proteins, lipids, and salts. nih.govchemicalpapers.com Common strategies include:

Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences by partitioning them between two immiscible liquid phases. nih.gov For instance, after initial purification steps, t-butyl methyl ether has been used for the extraction of beta-2 agonists. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for sample clean-up and concentration. nih.govchemicalpapers.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. nih.govchromatographyonline.com For carbuterol and similar compounds, which are basic, mixed-mode cation exchange cartridges are often employed. nih.gov Automated SPE systems can improve precision, especially for low-concentration samples. thomastobin.com

Dispersive Solid-Phase Extraction (d-SPE): Often used as part of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, d-SPE involves adding the sorbent directly to the sample extract to remove matrix components. nih.gov

Protein Precipitation: For plasma or serum samples, proteins are often removed by adding a precipitating agent like methanol or acetonitrile. thaiscience.info

The choice of sample preparation technique depends on the matrix complexity and the required sensitivity of the assay. nih.govchemicalpapers.com

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is essential to resolve carbuterol from other components in the sample extract, thereby minimizing matrix effects and improving the accuracy of quantification. libretexts.orglibretexts.org Key parameters for optimization include:

Stationary Phase (Column): Reversed-phase columns, such as C18, are commonly used for the separation of moderately polar compounds like carbuterol. mdpi.comresearchgate.net The choice of column chemistry can significantly impact selectivity. libretexts.org

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous component (often with an additive like formic acid or ammonium acetate to improve peak shape and ionization) and an organic solvent (like acetonitrile or methanol), is optimized to achieve the desired retention and separation. thaiscience.inforesearchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate a wide range of compounds and to shorten analysis times. libretexts.orgchromicent.de

Flow Rate and Column Temperature: These parameters are adjusted to optimize separation efficiency and analysis time. mdpi.commdpi.com

The goal of optimization is to achieve a good balance between resolution, analysis time, and sensitivity. mdpi.com

Optimization of Mass Spectrometric Detection Parameters (MRM transitions, ionization conditions)

Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for quantification. proteomics.com.aunih.gov This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺ for carbuterol) in the first quadrupole, fragmenting it in the collision cell, and then monitoring specific product ions in the third quadrupole. nih.gov

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for carbuterol, as it readily forms a protonated molecule. thomastobin.comresearchgate.net Optimization of ESI parameters, such as capillary voltage and desolvation gas temperature and flow, is critical for maximizing the signal intensity and stability. mdpi.com

MRM Transitions: The selection of precursor-to-product ion transitions is crucial for the specificity of the assay. chromatographyonline.com For carbuterol, common transitions are monitored. This compound, as the internal standard, will have a precursor ion with a higher mass due to the deuterium atoms, and its fragmentation pattern is also carefully selected. thaiscience.inforesearchgate.net The collision energy for each transition is optimized to maximize the abundance of the product ions. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Carbuterol | 277.08 | 202.95 | researchgate.net |

| This compound | 286.1 | 203.9 | researchgate.net |

Comprehensive Method Validation Criteria for this compound Based Assays

A bioanalytical method must undergo rigorous validation to ensure its reliability for its intended purpose. europa.eu Regulatory bodies like the FDA and EMA provide guidelines for method validation, which typically include the assessment of several key parameters. rrml.ropmda.go.jp

Assessment of Specificity and Selectivity, including Absence of Interferences

Specificity and selectivity are critical parameters in method validation. While sometimes used interchangeably, they have distinct meanings in bioanalysis. pmda.go.jpbebac.at

Linearity and Calibration Curve Construction

The establishment of a linear relationship between the concentration of an analyte and the instrument's response is fundamental to quantitative analysis. In methods employing this compound as an internal standard, the calibration curve is constructed by plotting the ratio of the peak area of the analyte (Carbuterol) to the peak area of the internal standard (this compound) against the concentration of the analyte. myfoodresearch.com This ratiometric approach effectively mitigates variability introduced during sample preparation and injection. eurl-pesticides.eu

Numerous studies have demonstrated the excellent linearity achieved using this method for the quantification of beta-agonists. For instance, in the analysis of clenbuterol in various meat matrices, linearity was consistently achieved over wide concentration ranges, such as 0.01–50 µg/kg, with coefficients of determination (r²) greater than 0.9986. bocsci.com Similarly, a study on 16 different β-agonists reported good linearity in the range of 0.1–50 µg/L, with correlation coefficients (R²) of 0.9928 or higher. mdpi.com In the analysis of clenbuterol in beef, a linear range of 0.1–1.6 ng/g was established. researchgate.net For the simultaneous determination of salbutamol and clenbuterol in human plasma, linearity was observed in the ranges of 0.15–24 ppb for salbutamol and 0.05–8 ppb for clenbuterol. thaiscience.info

The construction of the calibration curve typically involves preparing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. uknml.com A minimum of five concentration levels is often recommended to adequately define the linear range. europa.eu The use of matrix-matched calibration standards, where the standards are prepared in a blank matrix similar to the sample, is a common practice to compensate for matrix effects. eurl-pesticides.eufao.org

Table 1: Examples of Linearity Data Using Deuterated Internal Standards

| Analyte(s) | Internal Standard(s) | Matrix | Linear Range | Correlation Coefficient (r² or R²) |

|---|---|---|---|---|

| 12 β₂-agonists | Salbutamol-d3, Clenbuterol-d9 | Pork, beef, mutton, chicken | 0.01-50 µg/kg (for clenbuterol) | >0.9986 |

| 16 β-agonists | Clenbuterol-D9 , Mabuterol-D9, etc. | Pork, beef, lamb | 0.1–50 µg/L | ≥ 0.9928 |

| Clenbuterol | Clenbuterol-D9 | Beef | 0.1–1.6 ng/g | Not specified |

| Salbutamol, Clenbuterol | Salbutamol-d3, Clenbuterol-d9 | Human Plasma | 0.15–24 ppb (Salbutamol), 0.05–8 ppb (Clenbuterol) | Not specified |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of this compound as an internal standard contributes to the accurate determination of these limits for Carbuterol and other related β-agonists.

Several approaches are used to calculate LOD and LOQ. A common method is based on the signal-to-noise ratio (S/N), where the LOD is typically determined at an S/N of 3 and the LOQ at an S/N of 10. myfoodresearch.com Another widely accepted method involves using the standard deviation of the response and the slope of the calibration curve. sepscience.comund.edu The formulas are generally expressed as LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (often from blank measurements or the y-intercept of the regression line) and S is the slope of the calibration curve. sepscience.comund.edu

Studies utilizing deuterated internal standards like this compound have reported impressive sensitivity. For the analysis of 12 β₂-agonists in various meats, the LODs were in the range of 0.0033–0.01 µg/kg. bocsci.com In another study involving 16 β-agonists, the LODs ranged from 0.01 to 0.11 µg/kg, and the LOQs ranged from 0.04 to 0.38 µg/kg. mdpi.com For the determination of clenbuterol in beef, the LOD and LOQ were found to be 0.041 ng/g and 0.129 ng/g, respectively. researchgate.net In the analysis of clenbuterol in human plasma, the LLOQ (lower limit of quantification) was 0.05 ppb. thaiscience.info A method for analyzing clenbuterol in horse serum reported an LOD of 4 pg/mL and an LOQ of 13 pg/mL. uky.edu

Table 2: Examples of LOD and LOQ Data

| Analyte(s) | Internal Standard | Matrix | LOD | LOQ/LLOQ |

|---|---|---|---|---|

| 12 β₂-agonists | Clenbuterol-d9 , Salbutamol-d3 | Various meats | 0.0033–0.01 µg/kg | Not specified |

| 16 β-agonists | Clenbuterol-D9 , etc. | Pork, beef, lamb | 0.01–0.11 µg/kg | 0.04–0.38 µg/kg |

| Clenbuterol | Clenbuterol-D9 | Beef | 0.041 ng/g | 0.129 ng/g |

| Clenbuterol | Clenbuterol-d9 | Human Plasma | Not specified | 0.05 ppb |

| Clenbuterol | Clenbuterol-d9 | Horse Serum | 4 pg/mL | 13 pg/mL |

| Clenbuterol | D9-clenbuterol | Plasma | 0.06 ng/mL | Not specified |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Evaluation of Accuracy and Precision (Within-run and Between-run)

Accuracy and precision are paramount in validating an analytical method. Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. The use of an internal standard like this compound is crucial for achieving high accuracy and precision by correcting for random and systematic errors that can occur during sample processing.

Precision is typically evaluated at different levels: within-run (intra-day) precision, which assesses the variability of results within a single analytical run, and between-run (inter-day) precision, which measures the variability across different days. mdpi.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

In a study determining 16 β-agonists in livestock meat, both the intraday and interday precision were below 10%. mdpi.com For the simultaneous analysis of salbutamol and clenbuterol in human plasma, mean intra-day and inter-day precision levels were reported to be above 90% (expressed as a percentage of the nominal concentration). thaiscience.info An analysis of clenbuterol in horse serum showed a mean within-run precision (CV) of 7.4% and a mean between-run precision (CV) of 12.2% across low, middle, and high concentrations. uky.edu Another study on clenbuterol in urine matrices achieved remarkable precision, with values ranging from 1.26% to 8.99%. researchgate.net

Accuracy is often assessed by analyzing quality control (QC) samples with known concentrations and is expressed as the percentage of the nominal concentration. In the aforementioned study on clenbuterol in urine, the accuracy was high, ranging from 93.1% to 98.7%. researchgate.net

Table 3: Examples of Accuracy and Precision Data

| Analyte(s) | Internal Standard | Matrix | Within-run Precision (RSD/CV) | Between-run Precision (RSD/CV) | Accuracy (% of Nominal) |

|---|---|---|---|---|---|

| 16 β-agonists | Clenbuterol-D9 , etc. | Livestock Meat | < 10% | < 10% | Not specified |

| Salbutamol, Clenbuterol | Salbutamol-d3, Clenbuterol-d9 | Human Plasma | > 90% | > 90% | Not specified |

| Clenbuterol | Clenbuterol-d9 | Horse Serum | 7.4% (mean) | 12.2% (mean) | Not specified |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Measurement of Matrix Effects and Analytical Recovery

Matrix effects and analytical recovery are critical parameters to evaluate in the validation of bioanalytical methods. Matrix effects refer to the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix. Analytical recovery is a measure of the efficiency of the extraction process. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these phenomena, as it is assumed that the analyte and the internal standard are affected similarly by the matrix and have comparable recovery rates.

Matrix effects are typically assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The formula often used is: Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in neat solution) * 100. biotage.com

Analytical recovery is determined by comparing the analyte's response in a pre-extraction spiked sample to that in a post-extraction spiked sample. The formula is: Recovery (%) = (Peak area in pre-extraction spike / Peak area in post-extraction spike) * 100. biotage.com

In a study for the ultra-trace analysis of 12 β₂-agonists, the matrix effects ranged from 83.7% to 92.8%, and the recoveries were between 73.0% and 88.7%. bocsci.com For the determination of 16 β-agonists in various meats, spiking recoveries at three different levels were reported to be in the ranges of 62.62–115.93% for pork, 61.35–106.34% for beef, and 62.00–111.83% for lamb. mdpi.com In the analysis of clenbuterol in urine, recovery was in the range of 100.18% to 112.28%, and the matrix effect, when normalized to the internal standard, was below 12.5%. researchgate.net An analysis of clenbuterol in horse serum showed recoveries of 86.5% at a low concentration and 76.8% at a high concentration, with the recovery for the deuterated clenbuterol being 65.1%. uky.edu

Table 4: Examples of Matrix Effect and Recovery Data

| Analyte(s) | Internal Standard | Matrix | Matrix Effect (%) | Analytical Recovery (%) |

|---|---|---|---|---|

| 12 β₂-agonists | Clenbuterol-d9 , Salbutamol-d3 | Various meats | 83.7 - 92.8 | 73.0 - 88.7 |

| 16 β-agonists | Clenbuterol-D9 , etc. | Pork, beef, lamb | Not specified | 61.35 - 115.93 |

| Clenbuterol | D9-clenbuterol | Urine | < 12.5 (normalized) | 100.18 - 112.28 |

| Clenbuterol | Clenbuterol-d9 | Horse Serum | Not specified | 76.8 - 86.5 |

| Clenbuterol | D9-clenbuterol | Plasma | Not specified | 88.5 - 114.2 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Stability Studies of this compound and Carbuterol in Stock Solutions, Working Solutions, and Processed Samples

Stability studies are essential to ensure that the concentration of the analyte and the internal standard does not change from the time of sample collection to the time of analysis. This includes evaluating the stability in stock solutions, working solutions, and processed samples under various storage and handling conditions.

For the simultaneous determination of salbutamol and clenbuterol in human plasma, stability studies showed that the degradation of both compounds was below 11% after 24 hours at room temperature. thaiscience.info In a study on clenbuterol in pooled urine samples, the analyte was found to be stable under different conditions, including on the benchtop, in the autosampler, and after freeze-thaw cycles, with changes in quantitative parameters being less than 5%. researchgate.net

While specific stability data for this compound stock and working solutions are not extensively detailed in the provided context, the general practice is to store such standards at low temperatures (e.g., 2-8°C or -20°C) to ensure their integrity over time. chromatographyonline.com The stability of the internal standard is as critical as that of the analyte, as any degradation would lead to inaccurate quantification. The successful validation and application of methods using this compound implicitly suggest its stability under the tested conditions.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Bambuterol |

| Brombuterol |

| Carbuterol |

| This compound |

| Cimbuterol |

| Cimaterol |

| Clenbuterol |

| Clenbuterol-d9 |

| Clenpenterol |

| Clorprenaline |

| Formoterol |

| Hydroxymethyl clenbuterol |

| Isoxsuprine |

| Mabuterol |

| Mabuterol-D9 |

| Phenylethanolamine A |

| Ractopamine |

| Ractopamine-d6 |

| Ritodrine |

| Salbutamol |

| Salbutamol-d3 |

| Salbutamol-d6 |

| Terbutaline |

| Terbutaline-d9 |

| Tulobuterol |

| Zilpaterol |

Application of Carbuterol-d9 in Investigating Carbuterol's Metabolic Fate Methodological Focus

Utilization of Deuterated Analogs for In Vitro Metabolic Pathway Elucidation (e.g., using enzyme systems like liver microsomes or S9 fractions)

In vitro metabolism studies are fundamental for predicting a drug's behavior in the body. These experiments commonly employ subcellular fractions of the liver, the primary site of drug metabolism, such as microsomes and S9 fractions. wikipedia.orgnih.gov Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. wikipedia.orgnih.gov The S9 fraction is a supernatant obtained from a liver homogenate and contains both microsomal and cytosolic enzymes, offering a broader view of metabolic processes, including both Phase I and Phase II reactions. wikipedia.orgbioivt.com

The use of deuterated analogs like Carbuterol-d9 in these in vitro systems is a powerful strategy. nih.gov When this compound is incubated with liver microsomes or S9 fractions, the enzymes act upon it as they would with the non-deuterated Carbuterol. juniperpublishers.comresearchgate.net However, the deuterium labels act as a unique signature, allowing researchers to differentiate between the parent compound and its metabolites. juniperpublishers.comresearchgate.net For instance, a study on the metabolism of the androgenic steroid trenbolone utilized deuterium-labeled compounds to identify twenty metabolites in both in vitro and in vivo systems. frontiersin.org This approach helps in mapping the metabolic pathways, identifying the specific enzymes involved, and understanding how the drug is broken down. nih.govsymeres.com For example, studies with other deuterated compounds have shown that this technique can reveal metabolic shunting, where the deuteration of one metabolic "soft spot" can redirect metabolism to other sites on the molecule. nih.gov

The stability of the deuterium label is a critical factor in these studies. Research on other deuterated compounds, such as l-ephedrine, has demonstrated that deuterium labels on aromatic rings can be stable throughout metabolic processes like p-hydroxylation and subsequent conjugation. jst.go.jp This stability ensures that the label remains with the core structure of the molecule as it is metabolized, providing a clear and traceable path of biotransformation. edpsciences.org

Analytical Methodologies for Identification and Characterization of Carbuterol Metabolites via Deuterium Labeling

The identification and characterization of metabolites formed from this compound are primarily achieved through the use of sophisticated analytical techniques, most notably mass spectrometry (MS) coupled with liquid chromatography (LC). acs.orgnih.gov LC-MS/MS is a particularly powerful tool for this purpose. nih.govacs.org

The process begins with separating the mixture of the parent drug and its metabolites using liquid chromatography. nih.gov The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is measured. nih.govacs.org The key advantage of using this compound is that its metabolites will have a distinct mass shift compared to the metabolites of non-labeled Carbuterol due to the presence of the nine deuterium atoms. researchgate.net This mass difference makes the metabolites of this compound easily distinguishable from endogenous compounds and any non-deuterated Carbuterol that might be present. researchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information. acs.org In an MS/MS experiment, a specific metabolite ion is selected and fragmented, and the masses of the resulting fragment ions are measured. acs.org By comparing the fragmentation patterns of the deuterated metabolites with those of the non-deuterated parent drug, researchers can pinpoint the exact site of metabolic modification on the molecule. acs.org For example, if a hydroxylation event occurs, the mass of a specific fragment ion will increase by 16 atomic mass units (for the addition of an oxygen atom), and its location can be deduced by which fragment retains the deuterium label. frontiersin.org Hydrogen-deuterium exchange (H/D exchange) experiments coupled with mass spectrometry can also be employed to confirm the number of exchangeable hydrogens in a metabolite, further aiding in its structural elucidation. nih.govacs.org

Advantages of Stable Isotope Labeling for Tracing Drug Biotransformation and Metabolite Profiling

The use of stable isotope labeling, particularly with deuterium, offers numerous advantages for studying drug biotransformation and for metabolite profiling. nih.govresearchgate.netsymeres.comacs.orgnih.govmetsol.com

Enhanced Sensitivity and Specificity : The unique mass signature of deuterated compounds allows for their easy detection and differentiation from endogenous molecules in complex biological matrices, significantly reducing background noise and improving the sensitivity and specificity of the analysis. symeres.comresearchgate.net This is particularly valuable in "metabolite profiling," where the goal is to obtain a comprehensive picture of all metabolites. nih.gov

No Alteration of Biological Properties : Deuterium is a stable, non-radioactive isotope. metsol.com Its substitution for hydrogen results in a minimal structural change that typically does not alter the pharmacological properties of the drug. nih.govtandfonline.com This means that the metabolic pathways observed for the deuterated analog are representative of the non-deuterated drug. juniperpublishers.com

Co-administration Studies : A powerful application is the simultaneous administration of a therapeutic dose of the non-labeled drug and a microdose of the labeled drug. This allows for direct comparison of the metabolic profiles of both compounds under identical physiological conditions, providing a highly accurate assessment of the drug's metabolic fate. metsol.com

Elucidation of Complex Pathways : Stable isotope labeling helps to unravel complex metabolic pathways, including the identification of transient or low-abundance metabolites that might otherwise go undetected. acs.orgtandfonline.com It also aids in understanding metabolic switching or shunting, where the blockage of one metabolic route leads to the enhancement of others. nih.gov

Quantitative Analysis : Deuterated compounds like this compound are ideal internal standards for quantitative bioanalysis. researchgate.netvirginia.govlcms.cz By adding a known amount of the labeled compound to a biological sample, the concentration of the non-labeled drug and its metabolites can be accurately determined, correcting for any sample loss during preparation and analysis. nih.govresearchgate.net

Safety : Unlike radioactive isotopes such as tritium (³H) or carbon-14 (¹⁴C), stable isotopes like deuterium are non-radioactive and pose no radiation risk, making them safer for use in both preclinical and clinical studies. metsol.comresearchgate.net

| Research Finding | In Vitro System | Analytical Technique | Key Advantage of Deuteration | Reference |

| Elucidation of complex metabolic pathways and metabolite structures. | Liver Microsomes, S9 Fractions | LC-MS, NMR | Delineating complex metabolic pathways and understanding drug disposition. | acs.org |

| Identification of multiple deuterium-labeled metabolites. | Liver Microsomes, S9 Fractions | GC-MS, LC-HRMS | Selective detection and comprehensive characterization of metabolites. | frontiersin.org |

| Increased formation of desired metabolites due to metabolic shifting. | Human and Rat Liver Microsomes | Not Specified | Potentiating desired bioactivation pathways by enhancing metabolic stability at other sites. | nih.gov |

| Accurate analysis and identification of metabolites. | Not Specified | LC-MS | Facilitates accurate metabolite identification based on the stable isotope label. | researchgate.net |

| Characterization of N-oxidation metabolic pathway. | Rat Liver Microsomes | HPLC, Mass Spectrometry, NMR | Enabled the identification of previously unknown labile metabolites. | nih.gov |

Table 1. Summary of Research Findings on the Application of Deuterated Analogs in Metabolic Studies

Advanced Spectroscopic and Chromatographic Characterization of Carbuterol-d9

High-Resolution Mass Spectrometry for Definitive Isotopic Distribution and Purity Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the isotopic distribution of labeled compounds like Carbuterol-d9. uhasselt.benih.gov Unlike low-resolution mass spectrometry, which provides nominal mass measurements, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR-MS), Orbitrap, and Time-of-Flight (TOF-MS), offer high-resolution, isotope-resolved, and accurate mass data. uhasselt.be This capability allows for the separation and quantification of ions with very small mass differences, which is crucial for confirming the incorporation of deuterium atoms and assessing isotopic purity. uhasselt.bethermofisher.com

For this compound, HRMS analysis is used to verify the mass shift corresponding to the replacement of nine hydrogen atoms with nine deuterium atoms. The expected mass difference is a key parameter for confirmation. The technique also allows for the detection of any residual unlabeled Carbuterol or partially deuterated species, thereby providing a quantitative measure of isotopic enrichment. thaiscience.info The analysis of the isotopic pattern, including the relative abundances of the M+1, M+2, etc., peaks, further corroborates the elemental composition and the success of the deuteration process. sisweb.com

Table 1: Theoretical vs. Observed Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂D₉N₃O₃ |

| Theoretical Monoisotopic Mass (unlabeled) | 277.1375 |

| Theoretical Monoisotopic Mass (d9) | 286.2008 |

| Observed Mass (HRMS) | Typically within 5 ppm of theoretical |

| Isotopic Purity | >98% |

Note: The observed mass and isotopic purity are typical values and may vary slightly between batches.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Isotopic Purity

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the specific positions of deuterium atoms within the this compound molecule. While ¹H NMR is used to confirm the absence of protons at the labeled sites, ²H (Deuterium) NMR directly observes the deuterium nuclei. wikipedia.org

²H NMR spectroscopy is particularly informative for verifying the effectiveness of deuteration. wikipedia.org A strong signal in the ²H NMR spectrum corresponding to the chemical shifts of the tert-butyl group confirms that the deuterium labeling has occurred at the intended positions. The chemical shift in ²H NMR is similar to that in ¹H NMR, though with poorer resolution. wikipedia.org The integration of the ²H NMR signal can be used to quantify the level of deuteration at each site.

Furthermore, ¹³C NMR spectroscopy can also be employed. The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and a shift in the resonance of the carbon atom, providing additional evidence for the location of the deuterium labels.

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Signals corresponding to aromatic and other non-deuterated protons | Varies | Ar-H, OH, NH, NH₂, CH, CH₂ |

| ²H | ~1.3 | Singlet (broad) | -C(CD₃)₃ |

| ¹³C | Shifted signals for carbons attached to deuterium | Triplet (due to C-D coupling) | -C(CD₃)₃ |

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions. washington.edusigmaaldrich.com

Chromatographic Purity Assessment (e.g., HPLC-UV, GC-FID)

Chromatographic techniques are essential for determining the chemical purity of this compound, ensuring that the compound is free from unlabeled Carbuterol, synthetic precursors, or other impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method. lgcstandards.comresearchgate.net The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. chemie-brunschwig.ch A high purity level, typically greater than 98%, is confirmed by the presence of a single major peak in the chromatogram. lgcstandards.com

Gas Chromatography with Flame Ionization Detection (GC-FID) can also be utilized for purity assessment. dv-expert.org In GC, separation is based on the volatility and interaction of the analytes with the stationary phase. The FID provides a response that is proportional to the mass of carbon in the analyte, making it a reliable method for quantification. pubcompare.ai

The choice between HPLC and GC often depends on the volatility and thermal stability of the compound. For this compound, HPLC is generally preferred. lgcstandards.com

Table 3: Typical Chromatographic Purity Data for this compound

| Technique | Purity Specification |

| HPLC-UV | ≥98.0% dv-expert.org |

| GC-FID | Suitable for analysis dv-expert.org |

Note: The specific column, mobile phase/carrier gas, and detector settings are optimized for each analysis.

Quality Control and Certified Reference Material Aspects of Carbuterol-d9

Criteria for Certification of Carbuterol-d9 as an Analytical Reference Standard

The certification of this compound as an analytical reference standard involves a comprehensive evaluation to ensure its identity, purity, and stability. lipomed-shop.com Certified Reference Materials (CRMs) are accompanied by documentation from an authoritative body, providing specified property values with associated uncertainties and traceabilities. cloudfront.net

Key criteria for certification include:

Identity Confirmation: The molecular structure of this compound must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). lipomed-shop.com These methods provide detailed information about the molecular structure and the position of the deuterium labels.

Purity Assessment: The chemical and isotopic purity of the standard are critical. Chemical purity refers to the absence of any impurities other than the deuterated compound itself. lgcstandards.com Isotopic purity relates to the percentage of the compound that is correctly labeled with nine deuterium atoms. lgcstandards.comavantiresearch.com High isotopic purity is essential to prevent interference from incompletely labeled molecules. avantiresearch.com

Homogeneity and Stability: The reference material must be homogenous throughout the batch, meaning that any subsample is representative of the entire batch. lgcstandards.com Stability studies are conducted under various conditions to establish a shelf-life and recommended storage conditions, ensuring the integrity of the standard over time. lipomed-shop.comfarmaciajournal.com

Certified Value and Uncertainty: The certification provides a certified value for the concentration or purity, along with a documented measurement uncertainty. nist.govnist.gov This uncertainty is calculated considering all potential sources of error in the characterization process. nih.gov

Manufacturers of reference standards often operate under quality management systems such as ISO 17034 and ISO/IEC 17025, which set out the requirements for the competence of reference material producers and testing and calibration laboratories, respectively.

Purity and Identity Confirmation Protocols for Reference Material Batches

Ensuring the purity and identity of each batch of this compound reference material is paramount for its use in quantitative analysis. A multi-step protocol involving various analytical techniques is employed.

Identity Confirmation: The identity of this compound is confirmed using a suite of spectroscopic methods:

Mass Spectrometry (MS): Confirms the molecular weight of the deuterated compound (276.38 g/mol ) and provides fragmentation patterns that are characteristic of the molecule. axios-research.comaxios-research.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure and confirm the positions of the deuterium atoms by the absence of corresponding proton signals.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, which can be compared to the spectrum of the non-deuterated Carbuterol standard. lipomed-shop.com

Purity Assessment: Both chemical and isotopic purity are determined using a combination of chromatographic and mass spectrometric techniques.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess chemical purity by separating this compound from any potential organic impurities. lipomed-shop.comlgcstandards.com The purity is often determined by calculating the area percentage of the main peak.

Mass Spectrometry (MS): Is used to determine the isotopic purity, which is the percentage of the material that is the desired d9 isotopologue. lgcstandards.com It can also identify the presence of lower deuterated versions (e.g., d7, d8) or the non-deuterated (d0) form. lgcstandards.comlgcstandards.com High isotopic purity, typically above 98% or 99%, is crucial to minimize "cross-talk" or interference with the analyte being measured. lgcstandards.comwuxiapptec.com

A Certificate of Analysis (CoA) accompanies each batch of the reference material, detailing the results of these purity and identity tests, along with the lot-specific analytical data. axios-research.comavantorsciences.com

Interactive Data Table: Analytical Techniques for Purity and Identity Confirmation

| Analytical Technique | Purpose | Key Parameters Measured |

| Mass Spectrometry (MS) | Identity & Isotopic Purity | Molecular Weight, Fragmentation Pattern, Isotopic Distribution |

| ¹H and ¹³C NMR | Identity & Structure | Chemical Shift, Coupling Constants, Confirmation of Deuterium Labeling |

| Infrared (IR) Spectroscopy | Identity | Functional Group Analysis |

| HPLC/GC | Chemical Purity | Peak Purity, Presence of Impurities |

Long-Term Storage, Stability, and Handling Considerations for Deuterated Analytical Standards

Proper storage and handling are crucial to maintain the integrity and stability of deuterated analytical standards like this compound.

Long-Term Storage:

Temperature: Deuterated standards are typically stored at low temperatures, often at -20°C, to minimize degradation. lgcstandards.com Some may require refrigeration at 2-8°C. hpc-j.co.jp It is important to use a manual defrost freezer to avoid repeated freeze-thaw cycles which can degrade the standard. cellsciences.com

Environment: Storage in a dark and dry location is recommended to prevent photodegradation and hydrolysis. lipomed-shop.com The standards are often supplied in sealed ampoules under an inert atmosphere, such as argon, to enhance stability. lipomed-shop.comlgcstandards.com

Stability: The stability of deuterated standards is a key concern. The possibility of deuterium-hydrogen exchange can compromise the accuracy of analytical results. sigmaaldrich.com This exchange can occur in solution, particularly in acidic or basic conditions, or within the mass spectrometer. researchgate.net Therefore, stability studies are conducted to determine the shelf-life of the product, and this information is provided on the Certificate of Analysis. lipomed-shop.comfarmaciajournal.com The shelf life is valid for unopened containers stored under the recommended conditions. lgcstandards.com Once opened, the end-user may need to conduct their own in-house stability trials. lgcstandards.com

Handling:

Opening and Use: Once an ampoule is opened, it is recommended to be used promptly. lgcstandards.com For volatile compounds, the certified values may not be applicable if the container has been open for more than a few minutes. nist.gov

Solvent Choice: When preparing solutions, the choice of solvent is important. The standard should be dissolved in a suitable organic solvent, and the interior of the ampoule should be rinsed carefully to ensure the complete transfer of the material. lgcstandards.com

Safety: As with any chemical, appropriate safety precautions should be taken, such as avoiding inhalation of dust and referring to the provided Safety Data Sheet (SDS). lgcstandards.com

Traceability to Pharmacopeial Standards and International Metrological Standards

Metrological traceability is a fundamental concept in ensuring the comparability and accuracy of measurement results. For this compound as a reference material, traceability is established to both pharmacopeial standards and international metrological standards.

Traceability to Pharmacopeial Standards: Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for pharmaceutical substances. While a specific monograph for this compound may not exist, the reference standard can be used for methods that are validated against pharmacopeial standards for the non-deuterated drug, Carbuterol. axios-research.comaxios-research.com This ensures that the analytical methods developed using this compound as an internal standard meet the quality requirements set by these regulatory bodies.

Traceability to International Metrological Standards: Metrological traceability at an international level is established through an unbroken chain of calibrations to the International System of Units (SI). nist.gov National Metrology Institutes (NMIs), such as the National Institute of Standards and Technology (NIST) in the United States, are responsible for maintaining and disseminating national measurement standards that are traceable to the SI. nist.govnata.com.au

Certified Reference Materials (CRMs) play a crucial role in establishing this traceability. nata.com.au A CRM produced by an accredited reference material producer is characterized using metrologically valid procedures, and its certified value has a stated uncertainty and a clear traceability statement. nata.com.au For this compound, this would mean that the methods used for its characterization (e.g., for purity determination) are calibrated using primary standards or CRMs that are themselves traceable to the SI. While a CRM for this compound itself may not be available from an NMI, the principles of metrological traceability can be applied by using calibrated instrumentation and validated methods. researchgate.net The goal of this traceability is to ensure that measurement results are accurate, comparable across different laboratories and over time, and fulfill the requirements of international standards like those from the International Organization for Standardization (ISO). nih.govifpma.org

Q & A

Q. How can researchers integrate this compound data from legacy studies with modern omics datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。